Cas no 3321-10-6 (Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-)

Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- structure
3321-10-6 structure
Product Name:Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
CAS No:3321-10-6
MF:C37H36N4O2
MW:568.707348823547
CID:311873
PubChem ID:76836
Update Time:2025-04-19

Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
    • (6E,6'E)-6,6'-{(phenylmethanediyl)bis[(2,5-dimethylbenzene-4,1-diyl)(1E)hydrazin-2-yl-1-ylidene]}bis(4-methylcyclohexa-2,4-dien-1-one)
    • 2,2'-(Benzylidenebis((2,5-dimethyl-4,1-phenylene)azo))bis(p-cresol)
    • Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl))bis(4-methyl-
    • Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)azo))bis(4-methyl-
    • SCHEMBL9064394
    • NS00049539
    • 3321-10-6
    • EINECS 222-028-4
    • Phenol, 2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-
    • Inchi: 1S/C37H36N4O2/c1-22-12-14-35(42)33(16-22)40-38-31-20-24(3)29(18-26(31)5)37(28-10-8-7-9-11-28)30-19-27(6)32(21-25(30)4)39-41-34-17-23(2)13-15-36(34)43/h7-21,37,42-43H,1-6H3/b40-38+,41-39+
    • InChI Key: ZTGVOCXFTQXPGJ-QYGUTFKISA-N
    • SMILES: OC1=CC=C(C)C=C1/N=N/C1=CC(C)=C(C=C1C)C(C1C=CC=CC=1)C1C=C(C)C(=CC=1C)/N=N/C1C(=CC=C(C)C=1)O

Computed Properties

  • Exact Mass: 568.28408
  • Monoisotopic Mass: 568.28382640g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 7
  • Complexity: 856
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.3
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • PSA: 89.9

Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Related Literature

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